Introduction: The Strategic Importance of the Piperidine Scaffold
Introduction: The Strategic Importance of the Piperidine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of Piperidine-3,5-dione Hydrochloride
In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast array of clinically approved drugs and bioactive natural products is a testament to its versatile physicochemical properties.[1][2] The piperidine moiety, a six-membered nitrogen-containing heterocycle, offers a unique combination of features: it provides a three-dimensional framework that can be readily functionalized, its nitrogen atom can act as a hydrogen bond acceptor or be protonated to enhance solubility, and its conformational flexibility allows it to adapt to the steric and electronic demands of diverse biological targets.[3] These attributes contribute to improved pharmacokinetic profiles (ADME) and often enhance a molecule's "druggability."[1][3]
Within this important class of compounds, Piperidine-3,5-dione hydrochloride (CAS No: 74647-23-7) emerges as a particularly valuable building block for drug discovery professionals.[4] Its bifunctional nature, featuring a secondary amine and two carbonyl groups, presents a rich platform for synthetic elaboration. This guide provides an in-depth analysis of its chemical properties, reactivity, and strategic applications, designed for researchers and scientists engaged in the synthesis and development of novel therapeutics.
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and screening. While extensive experimental data for Piperidine-3,5-dione hydrochloride is not widely published, we can consolidate its known identifiers and computed properties to build a comprehensive profile.
Table 1: Core Properties of Piperidine-3,5-dione Hydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | piperidine-3,5-dione;hydrochloride | [4] |
| CAS Number | 74647-23-7 | [4][5] |
| Molecular Formula | C₅H₈ClNO₂ | [4][5] |
| Molecular Weight | 149.57 g/mol | [4][5] |
| Canonical SMILES | C1C(=O)CNCC1=O.Cl | [4] |
| InChIKey | ZTJNSMBNILHDHI-UHFFFAOYSA-N | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Polar Surface Area | 46.17 Ų | [6] |
| LogP (Predicted) | 0.24870 |[6] |
The hydrochloride salt form is critical for handling and formulation. The protonation of the piperidine nitrogen significantly increases the compound's polarity and aqueous solubility compared to its free base form, a common strategy in drug development to improve bioavailability.[7]
Structural Elucidation: A Spectroscopic Roadmap
While specific spectral data is not available in public repositories, a foundational understanding of spectroscopic principles allows us to predict the key features for structural confirmation of Piperidine-3,5-dione hydrochloride.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the carbons alpha to the carbonyl groups (C2 and C4) would likely appear as singlets or narrow multiplets in the δ 3.0-3.5 ppm range. The proton on the nitrogen (N-H) would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The presence of the hydrochloride would result in two N-H protons, likely appearing further downfield.
-
¹³C NMR Spectroscopy: The carbon NMR would be characterized by a prominent carbonyl signal (C=O) in the δ 190-210 ppm region. The carbons adjacent to the nitrogen (C2 and C6) would appear in the δ 40-60 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the C=O (ketone) stretch, typically found between 1700-1725 cm⁻¹. A broad absorption in the 3300-3500 cm⁻¹ region would correspond to the N-H stretch of the secondary amine salt.
Chemical Reactivity and Synthetic Versatility
The true power of Piperidine-3,5-dione hydrochloride lies in its reactivity, which offers multiple avenues for synthetic diversification.
Keto-Enol Tautomerism
The presence of protons on the carbons alpha to the carbonyl groups allows for keto-enol tautomerism. This equilibrium is fundamental to its reactivity, enabling reactions at the α-carbon positions. While the diketo form is predominant, the enol form can be exploited for reactions such as alpha-halogenation or aldol-type condensations under appropriate basic or acidic conditions.
Caption: Proposed synthetic workflow for Piperidine-3,5-dione HCl.
Application in Drug Discovery: A High-Throughput Screening Workflow
The structure of Piperidine-3,5-dione hydrochloride makes it an ideal candidate for building a diverse chemical library for high-throughput screening (HTS) or fragment-based drug discovery (FBDD). The following workflow outlines a self-validating system for its use.
Caption: Drug discovery workflow using the target scaffold.
This workflow systematically expands upon the core scaffold. Each step is designed to introduce chemical diversity at specific points on the molecule, allowing for a thorough exploration of the chemical space required to identify potent and selective drug candidates. [8][9]The piperidine core is integral to many anticancer, antiviral, and anti-inflammatory agents, making this a strategically sound approach for identifying novel leads in these therapeutic areas. [8]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for Piperidine-3,5-dione hydrochloride is not readily available, safe handling procedures can be inferred from related compounds like piperidine and its hydrochloride salt. [7][10]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [10][11]* Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes. The compound is expected to be an irritant. [7][10]In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry place in a tightly sealed container. [12]It is stable under recommended storage conditions. [10]* Incompatibilities: Avoid strong oxidizing agents. [10]* Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can safely handle Piperidine-3,5-dione hydrochloride and unlock its potential in the laboratory.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
- Krasavin, M. (2022).
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
- Chhikara, B. S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 15(7), 833.
- Sabatino, P., & Piras, M. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116857.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637127, Piperidine-3,5-dione hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12637126, Piperidine-3,5-dione. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Piperidine Synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). Piperidine-3,5-dione hydrochloride | CAS#:74647-23-7. Retrieved from [Link]
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73554190, Piperidine-2,5-dione hydrochloride. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development, 2(1), e1-e10.
- Anbazhagan, S., et al. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 52(6), 289-297.
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Piperidine-3,5-dione hydrochloride | C5H8ClNO2 | CID 12637127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine-3,5-dione hydrochloride | 74647-23-7 [chemicalbook.com]
- 6. Piperidine-3,5-dione hydrochloride | CAS#:74647-23-7 | Chemsrc [chemsrc.com]
- 7. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. carlroth.com [carlroth.com]
- 12. chemos.de [chemos.de]
